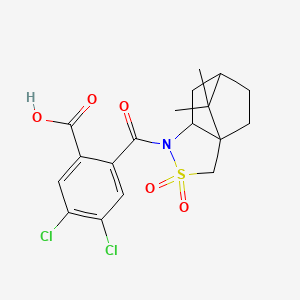
N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam, also known as this compound, is a useful research compound. Its molecular formula is C18H19Cl2NO5S and its molecular weight is 432.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam is a chiral sulfonamide compound notable for its unique molecular structure and significant biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C18H19Cl2NO5S
- Molecular Weight : 432.31 g/mol
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Enzymatic Interactions
Research indicates that this compound interacts with various enzymes, particularly those involved in metabolic pathways. It has been identified as an inhibitor of specific cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction could potentially influence the pharmacokinetics of co-administered drugs .
Antiviral Properties
In studies assessing antiviral activity, derivatives of camphorsultam have shown promise against influenza viruses. Although specific data on this compound is limited, related compounds have demonstrated significant inhibition of viral replication. For instance, certain camphor derivatives exhibited higher efficacy than established antiviral agents like amantadine and rimantadine .
Case Studies and Research Findings
-
Antiviral Efficacy : A study evaluated various camphor derivatives for their ability to inhibit influenza virus A(H1N1)pdm09. The results indicated that compounds with structural similarities to this compound displayed high antiviral efficiency while maintaining low cytotoxicity .
Compound EC50 (μM) CTD50 (μM) Selectivity Index Compound 3d 49.3 ± 2.1 51.3 ± 4.6 74 Rimantadine 335.2 ± 26.8 67.0 ± 4.9 5 Amantadine 284.1 ± 21.4 64.2 ± 4.7 4 - Mechanism of Action : Studies have suggested that the compound may exert its biological effects through modulation of enzyme activity involved in drug metabolism. This could enhance the therapeutic efficacy of other drugs by altering their metabolic pathways .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other camphorsultam derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam | Similar camphorsultam backbone | Moderate activity |
| N-(2-Carboxy-4-chlorobenzoyl)-(+)-10,2-camphorsultam | Contains one chlorine atom | Less potent in biological assays |
| Camphorsultam phthalic acid | Different aromatic substitution | Broader range of applications in catalysis |
The presence of the dichlorobenzoyl group in this compound enhances its catalytic efficiency and biological activity compared to similar compounds .
Properties
IUPAC Name |
4,5-dichloro-2-(10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO5S/c1-17(2)9-3-4-18(17)8-27(25,26)21(14(18)5-9)15(22)10-6-12(19)13(20)7-11(10)16(23)24/h6-7,9,14H,3-5,8H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFABDSDXSYNRJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659882 |
Source


|
| Record name | 4,5-Dichloro-2-(8,8-dimethyl-2,2-dioxohexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-1(4H)-carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193202-37-8 |
Source


|
| Record name | 4,5-Dichloro-2-(8,8-dimethyl-2,2-dioxohexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-1(4H)-carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














